(E)-2-(4-(3-(3-methoxyphenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
Properties
IUPAC Name |
2-[4-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperazin-1-yl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-14-12-18(28)26-19(21-14)22-20(23-26)25-10-8-24(9-11-25)17(27)7-6-15-4-3-5-16(13-15)29-2/h3-7,12-13H,8-11H2,1-2H3,(H,21,22,23)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLXMNAPQQRFLE-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)N3CCN(CC3)C(=O)C=CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)N3CCN(CC3)C(=O)/C=C/C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(3-(3-methoxyphenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multiple steps:
Formation of the Methoxyphenyl Acrylate: This step involves the reaction of 3-methoxybenzaldehyde with an appropriate acrylating agent under basic conditions to form the (E)-3-(3-methoxyphenyl)acrylic acid.
Piperazine Coupling: The acrylic acid derivative is then coupled with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazinyl acrylate intermediate.
Cyclization to Triazolopyrimidinone: The final step involves the cyclization of the piperazinyl acrylate with a suitable triazole precursor under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The carbonyl group in the triazolopyrimidinone core can be reduced to a hydroxyl group, affecting the compound’s stability and reactivity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for probing protein-ligand interactions.
Medicine
In medicinal chemistry, this compound shows potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-2-(4-(3-(3-methoxyphenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The compound’s methoxyphenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Core Modifications
Table 1: Core Structure and Key Substituents
Key Observations :
- Core Flexibility : The target’s triazolo-pyrimidine core (aromatic) contrasts with MK85’s partially saturated hexahydro-pyrazolo-pyrimidine, which may reduce metabolic oxidation but limit planar interactions .
Piperazine Substitution Patterns
Table 2: Piperazine Derivatives and Functional Groups
Key Observations :
- The acryloyl group in the target compound provides a Michael acceptor site, which is absent in fluorophenylmethyl derivatives (), suggesting divergent reactivity profiles .
- Methoxy positioning : The target’s 3-methoxy group (vs. 4-methoxy in MK66) may alter steric interactions in binding pockets .
Key Observations :
- The target’s synthesis may follow regioselective multicomponent routes akin to , leveraging aromatic aldehydes and acryloyl precursors .
Physicochemical and Pharmacokinetic Properties
- LogP Estimates : The target’s 3-methoxyphenyl acryloyl group likely increases logP compared to MK66’s 4-methoxyphenyl, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability: The 5-methyl group on the pyrimidinone core may hinder cytochrome P450 oxidation, a feature absent in non-methylated analogs like 3b () .
Biological Activity
The compound (E)-2-(4-(3-(3-methoxyphenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, with the CAS number 2035007-90-8, belongs to a class of piperazine derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 394.4 g/mol. The structure features a triazole ring fused with a pyrimidine moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2035007-90-8 |
| Molecular Formula | |
| Molecular Weight | 394.4 g/mol |
Anticancer Activity
Recent studies have indicated that compounds containing triazole and piperazine structures exhibit anticancer properties. For instance, derivatives similar to this compound have been evaluated against various cancer cell lines. In vitro assays showed promising results against lung (NCI-H460) and liver (HepG-2) cancer cell lines with IC50 values indicating significant cytotoxic effects .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. A study on related piperazine derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Neuropharmacological Effects
Piperazine derivatives have also been studied for their neuropharmacological effects. The presence of the piperazine group may enhance interactions with neurotransmitter receptors, potentially offering therapeutic benefits in treating neurological disorders. Preliminary studies suggest that such compounds can modulate serotonin and dopamine pathways .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It could act as an antagonist or agonist at neurotransmitter receptors due to its structural similarities with known ligands.
Case Studies
- In Vitro Evaluation : A study conducted on a series of triazole-containing compounds demonstrated that modifications at specific positions significantly influenced their anticancer activity. The compound exhibited enhanced potency compared to its analogs .
- Antimicrobial Testing : In another study focusing on piperazine derivatives, the compound was tested against various microbial strains. Results indicated a marked reduction in bacterial growth rates at concentrations as low as 10 µg/mL .
Q & A
Basic: What are the critical steps in synthesizing (E)-2-(4-(3-(3-methoxyphenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the construction of the triazolopyrimidine core. Key steps include:
Core Formation : Cyclocondensation of substituted pyrimidines with triazole precursors under reflux conditions (e.g., using ethanol or dichloromethane as solvents) .
Piperazine Functionalization : Introducing the piperazine moiety via nucleophilic substitution, often requiring catalysts like palladium on carbon or copper iodide to enhance regioselectivity .
Acryloylation : (E)-configuration of the acryloyl group is achieved through a Wittig or Heck reaction, ensuring stereochemical integrity by controlling reaction temperature and solvent polarity (e.g., dimethylformamide) .
Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from methanol to isolate high-purity product .
Advanced: How can researchers optimize reaction conditions to resolve low yields in the acryloylation step?
Methodological Answer:
Low yields in acryloylation often arise from steric hindrance or competing side reactions. Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates and stabilize transition states .
- Catalyst Screening : Testing palladium-based catalysts (e.g., Pd(OAc)₂) or organocatalysts to enhance coupling efficiency .
- Temperature Control : Maintaining temperatures between 60–80°C to balance reaction rate and byproduct formation .
- Real-Time Monitoring : Using HPLC or LC-MS to track intermediate formation and adjust stoichiometry dynamically .
Basic: What structural features of this compound influence its biological interactions?
Methodological Answer:
The compound’s bioactivity is attributed to:
Triazolopyrimidine Core : Acts as a hydrogen-bond acceptor, mimicking purine bases to interact with enzyme active sites (e.g., kinases) .
Piperazine Ring : Enhances solubility and provides flexibility for target binding .
3-Methoxyphenyl Acryloyl Group : The (E)-configuration and methoxy substituent enable π-π stacking and hydrophobic interactions with aromatic residues in proteins .
Characterization via NMR (¹H/¹³C) and X-ray crystallography confirms these structural attributes .
Advanced: How to address contradictory bioactivity data across different assays?
Methodological Answer:
Contradictions may stem from assay variability or compound stability. Resolve by:
Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) using reference inhibitors as positive controls .
Metabolic Stability Testing : Evaluate compound degradation in assay media (e.g., liver microsome assays) to rule out false negatives .
Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict off-target interactions and validate via SPR (surface plasmon resonance) .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Critical techniques include:
Spectroscopy :
- NMR (¹H/¹³C) : Assigns proton environments and confirms stereochemistry .
- HR-MS : Verifies molecular formula and detects impurities .
Chromatography :
- HPLC-PDA : Assesses purity (>95%) and identifies degradation products .
Crystallography :
- Single-Crystal X-ray : Resolves 3D conformation and hydrogen-bonding networks .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
Core Modifications : Synthesize analogs with varied substituents on the triazole (e.g., halogens, alkyl groups) to probe electronic effects .
Piperazine Substitutions : Replace piperazine with morpholine or thiomorpholine to assess impact on solubility and target affinity .
Acryloyl Isosteres : Test amide or sulfonamide replacements to evaluate conformational flexibility .
Data Analysis : Use multivariate regression (e.g., CoMFA) to correlate structural changes with bioactivity .
Basic: What solvents and catalysts are compatible with its synthetic pathways?
Methodological Answer:
- Solvents : Ethanol (reflux), dichloromethane (room temperature), DMF (for polar intermediates) .
- Catalysts : Palladium on carbon (hydrogenation), CuI (Ullmann coupling), and Grignard reagents (alkylation) .
- Acid/Base Conditions : Use triethylamine as a base for deprotonation; HCl for acid-catalyzed cyclization .
Advanced: How to mitigate variability in biological assay results due to compound aggregation?
Methodological Answer:
Solubility Enhancement : Pre-dissolve compound in DMSO (<0.1% final concentration) with sonication .
Dynamic Light Scattering (DLS) : Monitor particle size to detect aggregates pre-assay .
Surfactant Additives : Include polysorbate 80 (0.01%) to stabilize colloidal dispersions .
Basic: What are the key stability challenges during storage?
Methodological Answer:
- Hydrolytic Degradation : Store under anhydrous conditions (desiccator, argon atmosphere) .
- Photodegradation : Use amber vials and avoid UV light exposure .
- Temperature Sensitivity : Long-term storage at -20°C; avoid freeze-thaw cycles .
Advanced: How to evaluate ecological risks and degradation pathways of this compound?
Methodological Answer:
Environmental Fate Studies :
- Hydrolysis/Photolysis : Expose to simulated sunlight (Xe lamp) and pH-varied buffers to identify degradation products .
Ecotoxicology Assays :
- Daphnia magna Acute Toxicity : Measure LC₅₀ values .
- Algal Growth Inhibition : Assess impact on Chlorella vulgaris .
Computational Modeling : Use EPI Suite to predict bioaccumulation and persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
